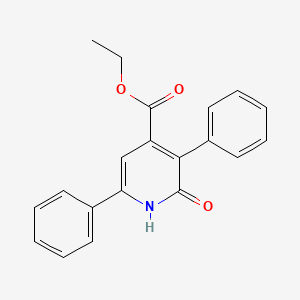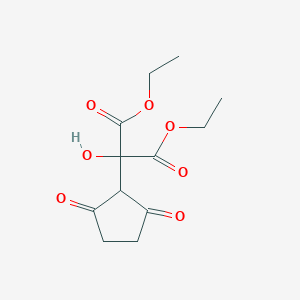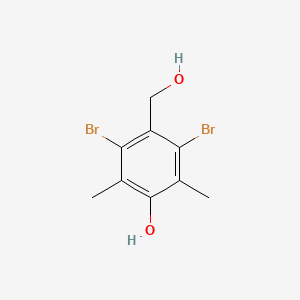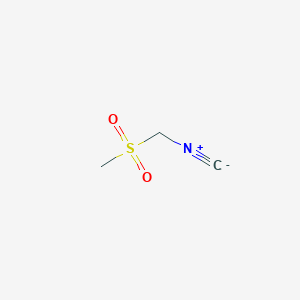![molecular formula C30H23NO10 B14294052 2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid CAS No. 127003-55-8](/img/structure/B14294052.png)
2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid is a complex organic compound with a unique heptacyclic structure. This compound is characterized by multiple hydroxyl groups, a methoxy group, and a carboxylic acid group, making it a highly functionalized molecule. Its intricate structure and diverse functional groups make it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid involves multiple steps, including cyclization, hydroxylation, and methoxylation reactions. The starting materials typically include simpler organic compounds that undergo a series of transformations under specific conditions, such as the presence of catalysts, controlled temperatures, and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a model molecule to study complex reaction mechanisms and the behavior of multifunctional organic compounds. Its unique structure makes it an ideal candidate for exploring stereochemistry and conformational analysis.
Biology
In biological research, the compound’s interactions with enzymes and other biomolecules are of interest. It can serve as a probe to study enzyme-substrate interactions and the effects of structural modifications on biological activity.
Medicine
The compound’s potential therapeutic properties are being investigated, particularly its ability to interact with specific molecular targets in the body. Its complex structure may offer unique binding properties that could be harnessed for drug development.
Industry
In the industrial sector, the compound’s functional groups make it a valuable intermediate in the synthesis of other complex molecules. It can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism by which 2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of chemical bonds, including hydrogen bonds, ionic interactions, and covalent bonds, with its targets. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.
相似化合物的比较
Similar Compounds
2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid: This compound shares a similar heptacyclic structure but may differ in the position or number of functional groups.
This compound: Another similar compound with slight variations in the functional groups or ring structure.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the heptacyclic framework. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
127003-55-8 |
|---|---|
分子式 |
C30H23NO10 |
分子量 |
557.5 g/mol |
IUPAC 名称 |
2,3,20,23,27-pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid |
InChI |
InChI=1S/C30H23NO10/c1-10-17(28(37)38)26(41-2)22-11-5-3-4-6-12(11)27-29(10,39)30(22,40)13-9-16(34)20-21(23(13)31-27)25(36)19-15(33)8-7-14(32)18(19)24(20)35/h3-10,22,27,31-34,39-40H,1-2H3,(H,37,38) |
InChI 键 |
MVFMCLCLCJFTPK-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)

![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)


![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)





